

# Ozagrel in Acute Ischemic Stroke: A Comparative Meta-Analysis of Clinical Trials

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ozagrel

Cat. No.: B000471

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of clinical trial data on **Ozagrel** for the treatment of acute ischemic stroke. It offers an objective comparison with alternative therapies, supported by quantitative data from meta-analyses and individual clinical trials. Detailed experimental protocols and visualizations of key biological pathways and clinical trial workflows are presented to facilitate a deeper understanding of **Ozagrel**'s role in stroke management.

## Comparative Efficacy and Safety of Ozagrel

**Ozagrel**, a selective thromboxane A2 synthase inhibitor, has been investigated for its potential to improve neurological outcomes after an acute ischemic stroke. A meta-analysis of randomized controlled trials provides insight into its efficacy and safety profile when compared to control treatments.

Table 1: Summary of **Ozagrel** vs. Control in Acute Ischemic Stroke (Meta-Analysis Data)

| Outcome Measure                                                  | Ozagrel Group | Control Group | Metric          | Value (95% CI)            | Significance | Reference |
|------------------------------------------------------------------|---------------|---------------|-----------------|---------------------------|--------------|-----------|
| Neurologic                                                       |               |               |                 |                           |              |           |
| Improvement                                                      | -             | -             | Mean Difference | -4.17<br>(-4.95 to -3.40) | P < 0.00001  | [1]       |
| (MESSS)                                                          |               |               |                 |                           |              |           |
| Death at Follow-up                                               |               |               |                 |                           |              |           |
|                                                                  | -             | -             | Relative Risk   | 0.67 (0.11 to 4.04)       | P = 0.67     | [1]       |
| Severe Adverse Events (Digestive Hemorrhage, Hemorrhagic Stroke) |               |               |                 |                           |              |           |
|                                                                  | -             | -             | -               | No Significant Difference | -            | [1]       |

MESSS: Modified Edinburgh-Scandinavian Stroke Scale. A negative mean difference indicates a greater improvement in the **Ozagrel** group.

## Comparison with Other Stroke Therapies

Direct head-to-head trials of **Ozagrel** against other standard antiplatelet agents like aspirin and clopidogrel are limited. However, studies involving combination therapy and comparisons with other neuroprotective agents provide some context for its performance.

A study comparing **Ozagrel** in combination with aspirin versus aspirin alone in patients with acute cerebral infarction who were beyond the thrombolytic time window showed a significantly better clinical outcome for the combination therapy group at 14 days, as measured by the National Institutes of Health Stroke Scale (NIHSS) and a motor strength scale.

Table 2: **Ozagrel** + Aspirin vs. Aspirin Alone

| Outcome Measure                       | Ozagrel + Aspirin Group | Aspirin Alone Group | Metric | P-value | Reference |
|---------------------------------------|-------------------------|---------------------|--------|---------|-----------|
| NIHSS Score at 14 days                | -                       | -                   | -      | 0.007   | [2]       |
| Motor Strength Scale Score at 14 days | -                       | -                   | -      | <0.001  | [2]       |

Furthermore, a clinical trial compared **Ozagrel** with Edaravone, a free radical scavenger, in patients with acute noncardioembolic ischemic stroke. The study found no significant difference in the improvement of neurological symptoms between the two treatments, suggesting **Ozagrel**'s comparable efficacy in this patient population.[3] A retrospective study also indicated that **Ozagrel** monotherapy was effective in improving NIHSS scores in patients with lacunar and atherothrombotic infarctions.[4]

It is important to note that while **Ozagrel** shows promise in the acute phase of ischemic stroke, its long-term efficacy in preventing recurrent strokes, disability, or death has not been extensively studied.[5][6] Established antiplatelet agents like aspirin and clopidogrel remain the standard for long-term secondary stroke prevention.[5]

## Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating clinical research. Below are representative protocols for clinical trials evaluating **Ozagrel** in acute ischemic stroke.

### Protocol 1: Ozagrel vs. Placebo in Acute Ischemic Stroke (Representative)

- Objective: To assess the efficacy and safety of **Ozagrel** in patients who have experienced an acute ischemic stroke.
- Study Design: A multicenter, randomized, double-blind, placebo-controlled clinical trial.

- Patient Population:
  - Inclusion Criteria: Patients aged 18 years or older with a diagnosis of acute ischemic stroke, typically within 48-72 hours of symptom onset. Neurological deficit assessed by a standardized scale (e.g., NIHSS).
  - Exclusion Criteria: Patients with hemorrhagic stroke, rapidly improving symptoms, severe stroke with a very poor prognosis, contraindications to antiplatelet therapy, or significant comorbidities that could interfere with the study.
- Treatment Regimen:
  - **Ozagrel** Group: Intravenous infusion of **Ozagrel** (e.g., 80 mg) administered over a specified period (e.g., 2 hours), twice daily for 14 days.[\[7\]](#)
  - Placebo Group: Intravenous infusion of a matching placebo on the same schedule as the **Ozagrel** group.[\[7\]](#)
  - Standard Care: All patients receive the best local standard of care for acute stroke, including management of blood pressure, blood glucose, and other supportive measures.
- Outcome Measures:
  - Primary Endpoint: Change in a neurological score (e.g., NIHSS or MESSS) from baseline to the end of the treatment period (e.g., day 14).
  - Secondary Endpoints: Proportion of patients with a favorable outcome on a disability scale (e.g., modified Rankin Scale), incidence of adverse events, and mortality rate at a specified follow-up time (e.g., 3 months).

## Protocol 2: Ozagrel + Aspirin vs. Aspirin Alone

- Objective: To determine if the combination of **Ozagrel** and aspirin is more effective than aspirin alone for acute ischemic stroke.
- Study Design: A randomized, controlled clinical trial.

- Patient Population: Patients with non-cardiogenic acute ischemic stroke who are not eligible for thrombolytic therapy.
- Treatment Regimen:
  - Combination Group: **Ozagrel** sodium administered intravenously (e.g., 80 mg twice daily) plus a low dose of aspirin (e.g., 100 mg daily).[2]
  - Monotherapy Group: Aspirin alone (e.g., 100 mg daily).[2]
- Outcome Measures: Clinical outcomes were assessed at 14 days using the NIHSS and a motor strength scale.[2]

## Signaling Pathway and Experimental Workflow

### Ozagrel's Mechanism of Action

**Ozagrel** is a selective inhibitor of thromboxane A2 (TXA2) synthase. In the arachidonic acid cascade, cyclooxygenase (COX) enzymes convert arachidonic acid to prostaglandin H2 (PGH2). PGH2 is then metabolized by different enzymes to produce various prostanoids. Thromboxane A2 synthase converts PGH2 into TXA2, a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting this enzyme, **Ozagrel** reduces the production of TXA2, leading to vasodilation and decreased platelet aggregation, which is beneficial in the context of ischemic stroke.



[Click to download full resolution via product page](#)

**Ozagrel's inhibitory action on the Thromboxane A2 pathway.**

## Typical Clinical Trial Workflow for Ozagrel in Acute Stroke

The workflow for a randomized controlled trial of **Ozagrel** in acute ischemic stroke follows a structured process from patient recruitment to data analysis.

[Click to download full resolution via product page](#)

A typical workflow for an acute stroke clinical trial.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Thromboxane A2 Synthetase Inhibitor Plus Low Dose Aspirin : Can It Be a Salvage Treatment in Acute Stroke Beyond Thrombolytic Time Window - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ozagrel for Patients With Noncardioembolic Ischemic Stroke: A Propensity Score-Matched Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One moment, please... [jneurology.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Ozagrel in Acute Ischemic Stroke: A Comparative Meta-Analysis of Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b000471#meta-analysis-of-ozagrel-clinical-trials-for-stroke>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)